3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17209284
InChI: InChI=1S/C8H12N2O3/c1-3-5-6-9-7(13-10-6)8(11)12-4-2/h3-5H2,1-2H3
SMILES:
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol

3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC17209284

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester -

Specification

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
IUPAC Name ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate
Standard InChI InChI=1S/C8H12N2O3/c1-3-5-6-9-7(13-10-6)8(11)12-4-2/h3-5H2,1-2H3
Standard InChI Key CDAASYWTBRYRNY-UHFFFAOYSA-N
Canonical SMILES CCCC1=NOC(=N1)C(=O)OCC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s systematic name, ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate, reflects its IUPAC nomenclature. Its molecular formula is C₈H₁₂N₂O₃, with a calculated molecular weight of 184.19 g/mol. The 1,2,4-oxadiazole ring consists of alternating single and double bonds, with the propyl group (-CH₂CH₂CH₃) at position 3 and the ethyl ester (-COOCH₂CH₃) at position 5 (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₂N₂O₃
Molecular Weight184.19 g/mol
SMILESCCOC(=O)C1=NC(=NO1)CCC
Topological Polar SA55.8 Ų
LogP (Predicted)1.8 ± 0.3

Synthetic Methodologies

General Oxadiazole Synthesis

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and acylating agents. For example, ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 91393-16-7) is prepared by reacting N-hydroxy-4-methylbenzamide with monoethyl oxalyl chloride in acetonitrile under reflux, yielding 84.56% . This method is adaptable to 3-propyl derivatives by substituting N-hydroxypropionamide as the starting material.

Proposed Synthesis Route for 3-Propyl Derivative

  • Step 1: Formation of N-hydroxypropionamide via hydroxylamine treatment of propionitrile.

  • Step 2: Acylation with ethyl oxalyl chloride in the presence of triethylamine.

  • Step 3: Cyclization under reflux (72°C, 7 hours) to form the oxadiazole ring .

Table 2: Reaction Conditions for Analogous Oxadiazoles

ParameterValueSource Compound
SolventAcetonitrileCAS 91393-16-7
Temperature72°C (reflux)CAS 91393-16-7
CatalystTriethylamineCAS 1018125-37-5
Yield80–85% (predicted)Extrapolated

Physicochemical Properties

Solubility and Stability

The ethyl ester group enhances lipid solubility compared to carboxylic acids. Predicted aqueous solubility is 1.2–2.5 mg/mL (ESOL model), classifying it as "soluble." The compound is stable at ambient temperatures, consistent with the storage guidelines for ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (CAS 1018125-29-5) .

Spectroscopic Data

While experimental spectra for the 3-propyl variant are unavailable, analogs suggest:

  • IR: C=O stretch at 1,740 cm⁻¹; C=N at 1,620 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 1.3 (t, 3H, -CH₂CH₃), δ 4.3 (q, 2H, -OCH₂), δ 2.6 (t, 2H, -CH₂CH₂CH₃) .

Applications in Medicinal Chemistry

Antimicrobial Activity

Oxadiazoles with alkyl substituents exhibit moderate antibacterial effects. A QSAR study predicts MIC = 16–32 µg/mL against S. aureus for the 3-propyl analog, comparable to cyclopropyl derivatives .

ParameterValue
GHS ClassificationNot classified
Skin IrritationCategory 3 (mild)
Ocular IrritationCategory 2B (mild)

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